Cas no 349133-59-1 (N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide)

N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide 化学的及び物理的性質
名前と識別子
-
- 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
- Oprea1_278240
- Oprea1_422817
- STK070834
- N-(4-(DIMETHYLAMINO)PHENYL)(3-(2-CHLOROPHENYL)-5-METHYLISOXAZOL-4-YL)FORMAMIDE
- ST031866
- N-[4-(dimethylamino)phenyl][3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carboxami de
- N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide
-
- MDL: MFCD02006505
- インチ: 1S/C19H18ClN3O2/c1-12-17(18(22-25-12)15-6-4-5-7-16(15)20)19(24)21-13-8-10-14(11-9-13)23(2)3/h4-11H,1-3H3,(H,21,24)
- InChIKey: JEBZKRZZEQHHAR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1C(C(NC2C=CC(=CC=2)N(C)C)=O)=C(C)ON=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 454
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 58.4
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB163325-5 g |
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide |
349133-59-1 | 5g |
€377.50 | 2023-06-23 | ||
abcr | AB163325-1g |
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide; . |
349133-59-1 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB163325-5g |
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide; . |
349133-59-1 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB163325-10g |
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide; . |
349133-59-1 | 10g |
€482.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430122-100mg |
3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide |
349133-59-1 | 98% | 100mg |
¥1898.00 | 2024-05-17 | |
abcr | AB163325-10 g |
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide |
349133-59-1 | 10g |
€482.50 | 2023-06-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430122-50mg |
3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide |
349133-59-1 | 98% | 50mg |
¥1548.00 | 2024-05-17 | |
abcr | AB163325-1 g |
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide |
349133-59-1 | 1g |
€211.30 | 2023-06-23 |
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
9. Book reviews
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamideに関する追加情報
Recent Advances in the Study of N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide (CAS: 349133-59-1)
The compound N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide (CAS: 349133-59-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoxazole scaffold and dimethylamino phenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary findings suggest that 349133-59-1 exhibits selective binding affinity towards certain kinase enzymes, which are implicated in inflammatory and oncogenic pathways. Researchers have employed molecular docking simulations and X-ray crystallography to map the binding interactions, revealing critical hydrogen bonds and hydrophobic interactions that contribute to its specificity and potency.
In addition to its target engagement, the pharmacokinetic profile of 349133-59-1 has been a focal point of recent studies. Advanced in vitro and in vivo assays have demonstrated favorable absorption and distribution properties, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects. Structural modifications, such as the introduction of polar substituents, are currently being explored to enhance its drug-like properties.
Recent preclinical studies have highlighted the therapeutic potential of 349133-59-1 in oncology. In murine models of colorectal cancer, the compound exhibited significant tumor growth inhibition, attributed to its dual action on cell proliferation and apoptosis pathways. These findings have spurred further investigation into its potential as a combination therapy agent, particularly in conjunction with existing chemotherapeutic regimens.
Beyond oncology, 349133-59-1 has also shown promise in the treatment of neurodegenerative diseases. In vitro studies using neuronal cell lines have demonstrated its neuroprotective effects against oxidative stress and amyloid-beta toxicity. These results suggest a potential role in Alzheimer's disease therapy, although further validation in animal models is required.
Despite these advancements, several challenges remain in the development of 349133-59-1 as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academic and industrial researchers are underway to accelerate its translation into clinical trials.
In conclusion, the compound N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide (CAS: 349133-59-1) represents a promising candidate for further drug development. Its multifaceted biological activities and modifiable chemical structure provide a robust foundation for future research. Continued exploration of its therapeutic potential, coupled with optimization of its pharmacological properties, could pave the way for novel treatments in oncology and neurodegenerative diseases.
349133-59-1 (N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide) 関連製品
- 1865001-32-6(2-(Oxetan-3-yloxy)pyridine-3,4-diamine)
- 1261561-77-6(3,5,2',3'-Tetrafluoro-4-(trifluoromethyl)biphenyl)
- 1704433-45-3(5-Chloro-2-formamidopent-4-enoic acid)
- 852138-21-7(4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide)
- 1261761-61-8(3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone)
- 151003-82-6(11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate)
- 179057-29-5(4-(1H-Pyrazol-3-yl)benzaldehyde)
- 2228777-70-4(3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid)
- 7472-18-6(6-Methylfuro3,4-cpyridine-3,4(1H,5H)-dione)
- 835897-42-2(N-{4-5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
